Romazarit

Übersicht

Beschreibung

Romazarit is a small molecule drug that acts as a peroxisome proliferator-activated receptor alpha agonist. It was initially developed by Roche Holding AG for the treatment of rheumatic diseases, particularly rheumatoid arthritis. The compound has shown potential as a disease-modifying antirheumatic drug due to its anti-inflammatory properties .

Vorbereitungsmethoden

Romazarit kann durch einen mehrstufigen Prozess synthetisiert werden, der von 4-Chlorbenzoesäure, Ethyl-2-chloracetoacetat und Ethyl-2-methyl-2-hydroxypropionat ausgeht . Der Syntheseweg umfasst folgende Schritte:

- Reaktion des Natriumsalzes von 4-Chlorbenzoesäure mit Ethyl-2-chloracetoacetat unter Bildung von Ethyl-3-oxo-2-(4-chlorphenylcarboxy)butyrat.

- Cyclisierung des Zwischenprodukts mit Formamid und Schwefelsäure unter Bildung von Ethyl-2-(4-chlorphenyl)-4-methyloxazol-5-carboxylat.

- Reduktion des Esters mit Lithiumaluminiumhydrid in Tetrahydrofuran unter Bildung von 2-(4-chlorphenyl)-4-methyl-5-oxazolmethanol.

- Chlorierung des Alkohols mit Thionylchlorid, gefolgt von Reaktion mit dem Natriumalkoholat-Derivat von Ethyl-2-methyl-2-hydroxypropionat unter Bildung von Ethyl-[2-[(4-chlorphenyl)-4-methyl-5-oxazolyl]methoxy]-2-methylpropionat.

- Hydrolyse des Esters, Ansäuerung und Umkristallisation, um this compound als weißen Feststoff zu erhalten, der durch Behandlung mit Natriumisopropoxid in Isopropanol in das Natriumsalz umgewandelt werden kann .

Analyse Chemischer Reaktionen

Romazarit unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxazolderivate zu bilden.

Reduktion: Die Reduktion der Estergruppe im Syntheseweg erfolgt unter Verwendung von Lithiumaluminiumhydrid.

Häufig verwendete Reagenzien in diesen Reaktionen sind Formamid, Schwefelsäure, Lithiumaluminiumhydrid, Thionylchlorid und Natriumalkoholat-Derivate. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die zur endgültigen this compound-Verbindung führen .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Oxazolderivaten.

Medizin: Die Verbindung wurde als krankheitsmodifizierendes Antirheumatikum zur Behandlung von rheumatoider Arthritis untersucht.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα) wirkt. Dieser Rezeptor ist an der Regulation des Lipidstoffwechsels und der Entzündung beteiligt. Durch die Aktivierung dieses Rezeptors moduliert this compound die Expression von Genen, die an Entzündungsreaktionen beteiligt sind, was zu einer reduzierten Entzündung und Krankheitsentwicklung bei rheumatoider Arthritis führt .

Wirkmechanismus

Romazarit exerts its effects by acting as a peroxisome proliferator-activated receptor alpha agonist. This receptor is involved in the regulation of lipid metabolism and inflammation. By activating this receptor, this compound modulates the expression of genes involved in inflammatory responses, leading to reduced inflammation and disease progression in rheumatoid arthritis .

Vergleich Mit ähnlichen Verbindungen

Romazarit ist strukturell ähnlich anderen Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα), wie z. B. Clobuzarit. Es hat ein günstigeres Sicherheitsprofil gezeigt, mit weniger Leberveränderungen und weniger Peroxisomenproliferation im Vergleich zu Clobuzarit . Weitere ähnliche Verbindungen sind Fenofibrat und Gemfibrozil, die ebenfalls Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors alpha (PPARα) sind, die hauptsächlich zur Lipidsenkung eingesetzt werden .

Eigenschaften

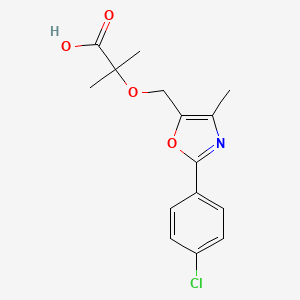

IUPAC Name |

2-[[2-(4-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4/c1-9-12(8-20-15(2,3)14(18)19)21-13(17-9)10-4-6-11(16)7-5-10/h4-7H,8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXSBRGLBOASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)COC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046216 | |

| Record name | Romazarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109543-76-2 | |

| Record name | Romazarit [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109543762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Romazarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROMAZARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN68E94R2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.